cyclopenta-1,3-diene;(1S)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+)
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Overview
Description
Iron(2+) cyclopenta-2,4-dien-1-ide 2-(dicyclohexylphosphanyl)-1-(S)-[2-(dicyclohexylphosphanyl)phenylmethyl]cyclopenta-2,4-dien-1-ide (1/1/1) is an organometallic compound that features iron in the +2 oxidation state This compound is characterized by its complex structure, which includes cyclopentadienyl ligands and phosphanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iron(2+) cyclopenta-2,4-dien-1-ide 2-(dicyclohexylphosphanyl)-1-(S)-[2-(dicyclohexylphosphanyl)phenylmethyl]cyclopenta-2,4-dien-1-ide typically involves the reaction of iron(II) salts with cyclopentadienyl anions and phosphanyl ligands. The reaction conditions often require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction may be carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of such complex organometallic compounds is less common due to the specialized conditions required for their synthesis. when produced on a larger scale, the process would involve similar reaction conditions with additional steps for purification and quality control to ensure the consistency and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
Iron(2+) cyclopenta-2,4-dien-1-ide 2-(dicyclohexylphosphanyl)-1-(S)-[2-(dicyclohexylphosphanyl)phenylmethyl]cyclopenta-2,4-dien-1-ide can undergo various types of chemical reactions, including:
Oxidation: The iron center can be oxidized to a higher oxidation state.
Reduction: The compound can be reduced to form iron(0) species.
Substitution: Ligands can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, oxygen), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various ligands (e.g., phosphines, amines). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction could produce iron(0) species. Substitution reactions can result in new organometallic compounds with different ligands.
Scientific Research Applications
Chemistry
In chemistry, Iron(2+) cyclopenta-2,4-dien-1-ide 2-(dicyclohexylphosphanyl)-1-(S)-[2-(dicyclohexylphosphanyl)phenylmethyl]cyclopenta-2,4-dien-1-ide is used as a catalyst in various organic reactions, including hydrogenation, polymerization, and cross-coupling reactions. Its unique structure allows for selective and efficient catalysis.
Biology and Medicine
While specific applications in biology and medicine are less common, organometallic compounds like this one are being explored for their potential use in drug delivery and as therapeutic agents due to their ability to interact with biological molecules.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or magnetism. Its catalytic properties also make it valuable in industrial chemical processes.
Mechanism of Action
The mechanism of action of Iron(2+) cyclopenta-2,4-dien-1-ide 2-(dicyclohexylphosphanyl)-1-(S)-[2-(dicyclohexylphosphanyl)phenylmethyl]cyclopenta-2,4-dien-1-ide involves the interaction of the iron center with substrates, facilitating various chemical transformations. The cyclopentadienyl and phosphanyl ligands play a crucial role in stabilizing the iron center and modulating its reactivity. Molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Ferrocene: A well-known organometallic compound with a similar cyclopentadienyl ligand structure.
Iron(II) bis(diphenylphosphino)ethane: Another iron-based compound with phosphanyl ligands.
Iron(II) tris(2-pyridylmethyl)amine: An iron complex with nitrogen-based ligands.
Uniqueness
Iron(2+) cyclopenta-2,4-dien-1-ide 2-(dicyclohexylphosphanyl)-1-(S)-[2-(dicyclohexylphosphanyl)phenylmethyl]cyclopenta-2,4-dien-1-ide is unique due to its combination of cyclopentadienyl and phosphanyl ligands, which provide distinct electronic and steric properties. This uniqueness allows for specific reactivity and selectivity in various chemical reactions, making it valuable for specialized applications.
Properties
CAS No. |
1016985-24-2 |
---|---|
Molecular Formula |
C43H63FeNP2 |
Molecular Weight |
711.8 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;(1S)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+) |
InChI |
InChI=1S/C38H58NP2.C5H5.Fe/c1-39(2)38(35-27-17-29-37(35)41(32-22-11-5-12-23-32)33-24-13-6-14-25-33)34-26-15-16-28-36(34)40(30-18-7-3-8-19-30)31-20-9-4-10-21-31;1-2-4-5-3-1;/h15-17,26-33,38H,3-14,18-25H2,1-2H3;1-5H;/q2*-1;+2/t38-;;/m1../s1 |
InChI Key |
ZCLAIXUMNAWCKI-VROLVAQFSA-N |
Isomeric SMILES |
CN(C)[C@@H](C1=C([CH-]C=C1)P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6.[CH-]1C=CC=C1.[Fe+2] |
Canonical SMILES |
CN(C)C(C1=C([CH-]C=C1)P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6.[CH-]1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
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